
1-(Azetidin-3-yl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azetidin-3-yl)imidazolidin-2-one is a heterocyclic compound that features both azetidine and imidazolidinone rings
Preparation Methods
The synthesis of 1-(Azetidin-3-yl)imidazolidin-2-one can be achieved through several routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the direct incorporation of the carbonyl group into 1,2-diamines or the diamination of olefins can be used to form the imidazolidinone ring . Industrial production methods may involve the use of catalysts to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
1-(Azetidin-3-yl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
1-(Azetidin-3-yl)imidazolidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions.
Industry: Used in the production of various chemical products
Mechanism of Action
The mechanism by which 1-(Azetidin-3-yl)imidazolidin-2-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
1-(Azetidin-3-yl)imidazolidin-2-one can be compared with other similar compounds such as:
Imidazolidin-2-one: Lacks the azetidine ring, making it structurally simpler.
Benzimidazolidin-2-one:
Azetidin-2-one: Similar azetidine ring but different functional groups. These comparisons highlight the unique combination of azetidine and imidazolidinone rings in this compound, which contributes to its distinct properties and applications
Properties
Molecular Formula |
C6H11N3O |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
1-(azetidin-3-yl)imidazolidin-2-one |
InChI |
InChI=1S/C6H11N3O/c10-6-8-1-2-9(6)5-3-7-4-5/h5,7H,1-4H2,(H,8,10) |
InChI Key |
OCEJLBIKKZYCBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)C2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylicAcid-d64-NitrobenzylEster-d6](/img/structure/B12087076.png)
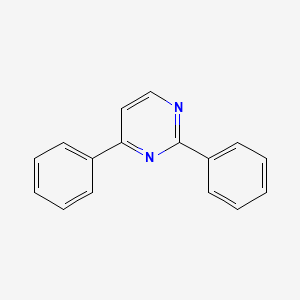
![[3-(3-Bromo-benzenesulfonyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B12087085.png)
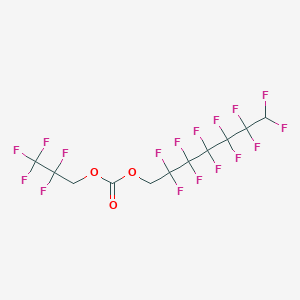
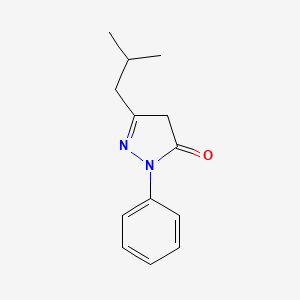
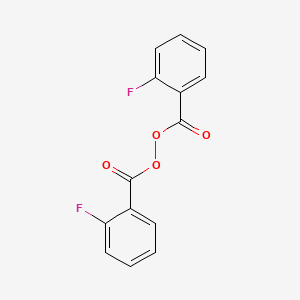
![1-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12087114.png)
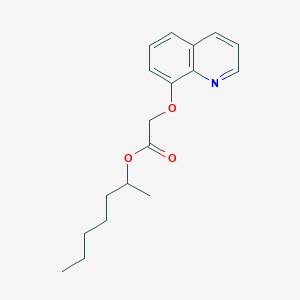



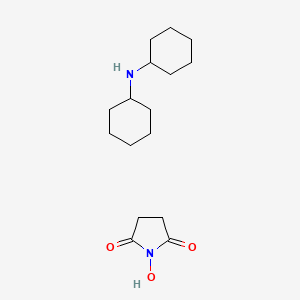

![1-Ethoxy-1-oxopropan-2-yl 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B12087164.png)
